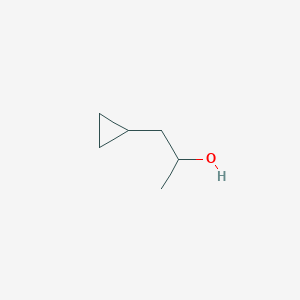![molecular formula C13H24FNSi B169650 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 156304-02-8](/img/structure/B169650.png)
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is a chemical compound with the molecular formula C13H24FNSi and a molecular weight of 241.42 g/mol . This compound is characterized by the presence of a fluorine atom at the third position of the pyrrole ring and a tris(1-methylethyl)silyl group attached to the nitrogen atom of the pyrrole ring . It is used in various scientific research applications, particularly in the fields of chemistry and medicine .
Métodos De Preparación
The synthesis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole typically involves the reaction of 3-fluoropyrrole with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common reagents used in these reactions include bases like triethylamine, acids for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has been investigated for its potential as a MALT1 inhibitor, which could be useful in cancer treatment.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole as a MALT1 inhibitor involves the inhibition of the MALT1 protease activity, which is crucial for the activation of NF-κB signaling pathway . By inhibiting MALT1, this compound can potentially suppress the proliferation of cancer cells that rely on this pathway for growth and survival .
Comparación Con Compuestos Similares
Similar compounds to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole include other silyl-substituted pyrroles and fluorinated pyrroles . What sets this compound apart is its unique combination of a fluorine atom and a bulky silyl group, which can influence its reactivity and biological activity .
Some similar compounds include:
- 3-Fluoro-1-(trimethylsilyl)-1H-pyrrole
- 3-Fluoro-1-(triethylsilyl)-1H-pyrrole
- 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole
These compounds share structural similarities but may differ in their reactivity and applications due to variations in the silyl group .
Propiedades
IUPAC Name |
(3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24FNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAQYZLYCNWZNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24FNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437241 |
Source


|
| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156304-02-8 |
Source


|
| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
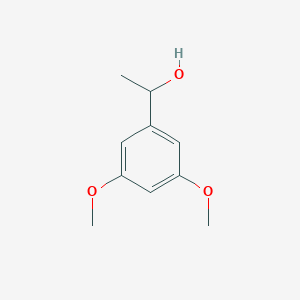

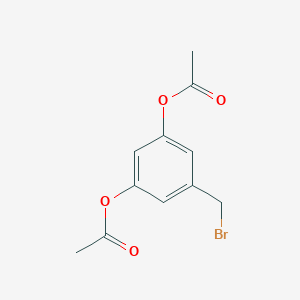
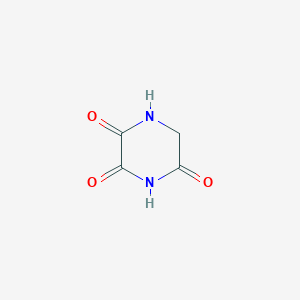

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
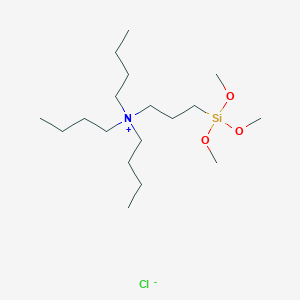
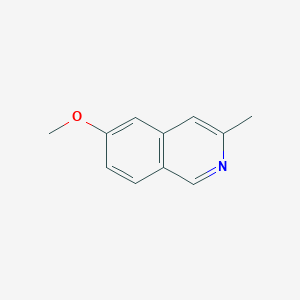


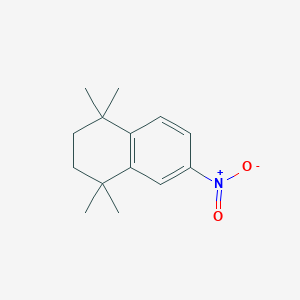
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
